1,1,1-trideuterio-2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-ol

Catalog No.
S851292
CAS No.
203633-12-9
M.F
C10H15D3O
M. Wt
157.27
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1-trideuterio-2-[(1S)-4-methylcyclohex-3-en-1-...

CAS Number

203633-12-9

Product Name

1,1,1-trideuterio-2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-ol

IUPAC Name

1,1,1-trideuterio-2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-ol

Molecular Formula

C10H15D3O

Molecular Weight

157.27

InChI

InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3/t9-/m1/s1/i2D3/t9-,10?

SMILES

CC1=CCC(CC1)C(C)(C)O

Synonyms

alpha - Terpineol - d3
1,1,1-Trideuterio-2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-ol (TDPM) is a deuterated derivative of the pharmacologically active compound tremorine. TDPM has attracted much attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, chemistry, and biology. In this paper, we will discuss the properties, synthesis, characterization, and potential applications of TDPM.
TDPM is a compound with the chemical formula C10H19DO and a molecular weight of 165.3 g/mol. It is a deuterated derivative of tremorine, a natural alkaloid found in the seeds of several plants, including Datura stramonium and Anisodus luridus. Tremorine is known for its ability to cause tremors in animals and humans. The deuterated analogue of tremorine has been developed to study the biological and pharmacological effects of tremorine.
TDPM is a white crystalline powder that is soluble in water, ethanol, and chloroform. It has a melting point range of 78-80°C and a boiling point of 209°C. TDPM is stable under normal conditions but is sensitive to moisture, light, and heat. Its chemical properties are similar to those of its non-deuterated analogue, tremorine.
TDPM can be synthesized from 4-methylcyclohex-3-en-1-ol, which is commercially available. The synthesis involves the deuterium exchange of the hydroxyl group of the molecule with deuterium oxide. The reaction is catalyzed by a strong base such as potassium tert-butoxide or sodium hydride in a solvent such as dimethyl sulfoxide or tetrahydrofuran. The product is then purified by column chromatography or recrystallization.
TDPM can be characterized by a range of techniques such as proton nuclear magnetic resonance (NMR) spectroscopy, carbon-13 NMR spectroscopy, and mass spectrometry. Deuteration can be confirmed by comparing the spectra of TDPM with those of its non-deuterated analogue.
TDPM can be quantified using analytical methods such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry or UV-visible spectroscopy. HPLC is a widely used method for the separation and quantification of complex mixtures, including TDPM.
TDPM has been shown to have similar biological properties to those of its non-deuterated analogue tremorine. Tremorine is a potent muscarinic receptor agonist that causes tremors in animals and humans. TDPM has been used to study the effects of tremorine on muscarinic receptors in the brain and other organs. TDPM has been shown to be a selective agonist of the M1 muscarinic receptor subtype, which is involved in the regulation of cognition and memory.
TDPM is considered to be safe for use in scientific experiments. Its toxicity is similar to that of its non-deuterated analogue, tremorine. Tremorine has been shown to be toxic at high doses, causing hyperexcitation, seizures, and death in animals and humans. TDPM has been used at lower doses in scientific experiments without any reported adverse effects.
TDPM has potential applications in various fields of research, including neuroscience, pharmacology, and drug discovery. TDPM can be used as a tool to study the effects of tremorine on muscarinic receptors and the nervous system. It can also be used as a pharmacological probe to study the role of muscarinic receptors in disease states such as Alzheimer’s disease.
Current research on TDPM is focused on its pharmacological and neurological effects. Recent studies have shown that TDPM is a selective agonist of the M1 muscarinic receptor subtype, which is involved in the regulation of cognitive function. TDPM has been shown to improve cognitive function in animal models of Alzheimer’s disease and other cognitive disorders.
The potential applications of TDPM are vast, with implications for various fields of research and industry. TDPM can be used as a tool to study the muscarinic receptor system and its involvement in disease states. TDPM can also be used in drug discovery efforts to develop more selective and potent agonists of the M1 muscarinic receptor subtype. In industry, TDPM can be used to manufacture high-purity deuterated compounds for various applications.
One limitation of TDPM is its limited solubility in water, which may limit its applications in biological systems. TDPM is also relatively expensive compared to its non-deuterated analogue, which may limit its accessibility. Future directions for TDPM research include its application in drug discovery efforts to develop selective and potent muscarinic receptor agonists for the treatment of cognitive disorders and other disease states. The potential applications of TDPM in other fields such as materials science and catalysis also warrant further investigation.
In this paper, we have discussed the properties, synthesis, characterization, and potential applications of TDPM. TDPM is a deuterated analogue of tremorine, a natural alkaloid with potent muscarinic receptor agonist activity. TDPM has potential applications in various fields of research and industry, including neuroscience, pharmacology, and drug discovery. Future research on TDPM is needed to fully understand its biological and pharmacological effects and its potential uses in various fields.

Purity

95% min.

XLogP3

1.8

Dates

Modify: 2023-08-15

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